2-(2-nitrophenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide 2-(2-nitrophenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC8705653
InChI: InChI=1S/C22H21N3O5S/c26-22(16-18-8-4-5-9-21(18)25(27)28)24-19-10-12-20(13-11-19)31(29,30)23-15-14-17-6-2-1-3-7-17/h1-13,23H,14-16H2,(H,24,26)
SMILES: C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3[N+](=O)[O-]
Molecular Formula: C22H21N3O5S
Molecular Weight: 439.5 g/mol

2-(2-nitrophenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide

CAS No.:

Cat. No.: VC8705653

Molecular Formula: C22H21N3O5S

Molecular Weight: 439.5 g/mol

* For research use only. Not for human or veterinary use.

2-(2-nitrophenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide -

Specification

Molecular Formula C22H21N3O5S
Molecular Weight 439.5 g/mol
IUPAC Name 2-(2-nitrophenyl)-N-[4-(2-phenylethylsulfamoyl)phenyl]acetamide
Standard InChI InChI=1S/C22H21N3O5S/c26-22(16-18-8-4-5-9-21(18)25(27)28)24-19-10-12-20(13-11-19)31(29,30)23-15-14-17-6-2-1-3-7-17/h1-13,23H,14-16H2,(H,24,26)
Standard InChI Key SZWURIQYXWMDMA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3[N+](=O)[O-]
Canonical SMILES C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3[N+](=O)[O-]

Introduction

The compound 2-(2-nitrophenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide is a complex organic molecule that combines various functional groups, including a nitrophenyl group, a sulfamoyl group, and an acetamide backbone. This compound is not directly mentioned in the available literature, but its components and similar structures provide valuable insights into its potential properties and applications.

Synthesis and Preparation

The synthesis of compounds with similar structures typically involves multiple steps, including the preparation of intermediate compounds. For example, N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-2-(phenylsulfanyl)acetamide is synthesized by reacting 4-aminobenzenesulfonamide with 2-phenylethyl bromide, followed by reaction with 2-(phenylsulfanyl)acetyl chloride. A similar approach could be adapted for the synthesis of 2-(2-nitrophenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide, involving the reaction of appropriate precursors under controlled conditions.

Potential Applications and Research Findings

Compounds with nitro and sulfamoyl groups are often investigated for their biological activities, such as enzyme inhibition or receptor modulation. The presence of a nitro group could also suggest potential applications in fields like organic synthesis, where nitro compounds are used as intermediates for further transformations.

Chemical Reactions and Stability

The nitro group in 2-(2-nitrophenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide can undergo reduction to form an amine, while the sulfamoyl group could participate in various chemical reactions, including substitution reactions. The stability of the compound would depend on the conditions under which it is stored and handled.

Data Tables

Given the lack of specific data on 2-(2-nitrophenyl)-N-{4-[(2-phenylethyl)sulfamoyl]phenyl}acetamide, we can consider similar compounds for comparison:

CompoundMolecular FormulaMolecular Weight (g/mol)
N-(2-nitrophenyl)-2-[4-(2-phenylethylsulfamoyl)phenoxy]acetamideC22H21N3O6S455.5
N-phenyl-2-{4-[(2-phenylethyl)sulfamoyl]phenoxy}acetamideC22H22N2O4SNot specified
N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-2-(phenylsulfanyl)acetamideC22H22N2O3S2Not specified

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